2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid
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Overview
Description
2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with ethyl chloroformate to form an ethyl ester intermediate. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to vitamin B3 deficiency
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic pathways. The compound may also interact with cellular receptors, influencing various biological processes .
Comparison with Similar Compounds
2-Amino-4-(2-ethoxy-2-oxoethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid (Niacin): A well-known form of vitamin B3 with similar biological activities.
Isonicotinic acid: Another derivative with distinct chemical properties and applications.
Picolinic acid: A derivative with unique coordination chemistry properties. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-amino-4-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-7(13)5-6-3-4-12-9(11)8(6)10(14)15/h3-4H,2,5H2,1H3,(H2,11,12)(H,14,15) |
InChI Key |
ORVOYPLBTBKHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)N)C(=O)O |
Origin of Product |
United States |
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